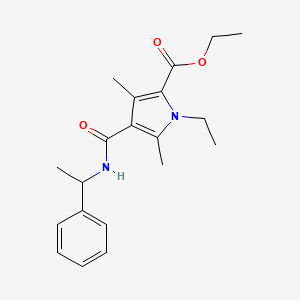

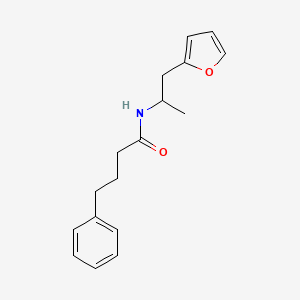

![molecular formula C21H20ClN5 B2497832 N-(4-丁基苯基)-1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 852314-12-6](/img/structure/B2497832.png)

N-(4-丁基苯基)-1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" belongs to the class of pyrazolo[3,4-d]pyrimidines, known for their diverse pharmacological activities. This research focuses on the synthesis, structural analysis, and properties of this compound without delving into its potential drug applications or dosage-related information.

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of suitable phenyl and chlorophenyl precursors with pyrazol-5-amine or similar amines. For instance, related compounds have been synthesized through condensation and cyclization reactions, offering a pathway that could be analogous for the target compound (Harden et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR, IR spectroscopy, and X-ray crystallography. These compounds typically exhibit distinct structural motifs characteristic of their core pyrazolo[3,4-d]pyrimidine scaffold, which contributes to their biological activity and interaction with biological targets (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines engage in various chemical reactions, including nucleophilic substitutions and condensations, allowing for functional group modifications that impact their chemical properties. These reactions are pivotal for diversifying the chemical space of this class and tailoring their properties for specific applications (El-Essawy, 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, including solubility, melting points, and crystalline structures, are influenced by their molecular composition and substituents. These properties are essential for understanding their behavior in different environments and their formulation into potential products (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidines, such as reactivity, stability, and interactions with other molecules, are central to their potential applications. Studies focusing on their synthesis, modifications, and interactions provide valuable insights into their chemical behavior and potential as functional materials (Kaping, Helissey, & Vishwakarma, 2020).

科学研究应用

腺苷受体亲和力

N-(4-丁基苯基)-1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺已被研究其对腺苷受体的亲和力。研究表明,吡唑并[3,4-d]嘧啶类化合物具有显著的A1腺苷受体亲和力。特别是,在N1位置带有3-氯苯基和在N5位置带有丁基的化合物表现出增强的活性。在这一类化合物中,最有效的化合物的IC50为6.4 x 10(-6) M (F. Harden, R. Quinn, P. Scammells, 1991)。

抗菌和抗癌潜力

这些化合物在抗菌和抗癌应用中显示出潜力。已合成并评估了具有各种基团的新型吡唑衍生物,包括吡唑并[3,4-d]嘧啶-4-胺结构,用于它们的抗菌和抗癌活性。该系列中的一些化合物表现出比阿霉素等参考药物更高的抗癌活性,并且还表现出良好至优秀的抗菌活性 (H. Hafez, A. B. A. El-Gazzar, S. Al-Hussain, 2016)。

吡唑并[3,4-d]嘧啶衍生物的合成

研究重点是合成和表征吡唑并[3,4-d]嘧啶的各种衍生物。这包括创造具有不同取代基的化合物,并通过X射线衍射等方法检查它们的分子结构。这项研究有助于了解这些化合物在各个领域中的化学性质和潜在应用 (Jin Liu, Juan Zhao, Jiu fu Lu, 2020)。

抗病毒性能

吡唑并[3,4-d]嘧啶也已被评估其抗病毒性能。一系列合成的衍生物显示出有望的体外抗疱疹病毒1型活性,表明在开发新的抗病毒治疗方面具有潜在用途 (A. Tantawy, M. N. Nasr, M. A. El-Sayed, Samar S. Tawfik, 2012)。

未来方向

The study of novel organic compounds like “N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is crucial for the development of new pharmaceuticals and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

作用机制

Target of Action

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine, which has been identified as a privileged scaffold for the development of kinase inhibitors . The primary targets of this compound are likely to be kinases, particularly the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) .

Mode of Action

The compound N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine structure is an isostere of the adenine ring of ATP . This interaction leads to the inhibition of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR-TK by N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. EGFR-TK is involved in the regulation of cell proliferation, differentiation, and survival . Therefore, its inhibition can lead to the suppression of these processes, particularly in cancer cells where EGFR-TK is often overexpressed or mutated .

Pharmacokinetics

The optimization of similar compounds often involves in vitro adme tests . These tests assess the compound’s absorption, distribution, metabolism, and excretion properties, which are crucial for determining the compound’s bioavailability .

Result of Action

The molecular and cellular effects of N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit broad-spectrum cytotoxic activity against a panel of cancer cell lines .

属性

IUPAC Name |

N-(4-butylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5/c1-2-3-5-15-8-10-17(11-9-15)26-20-19-13-25-27(21(19)24-14-23-20)18-7-4-6-16(22)12-18/h4,6-14H,2-3,5H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPUQSVWYIAONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

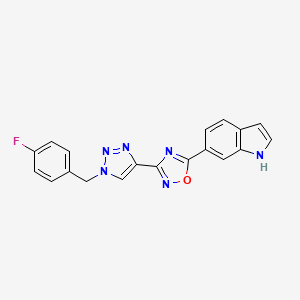

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

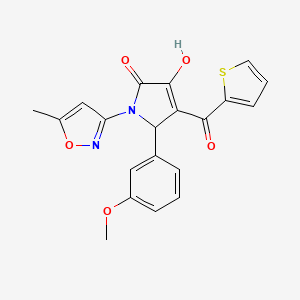

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)